molecular formula C6H9NO B590223 Ethanone, 1-(2-iminocyclobutyl)- (9CI) CAS No. 143739-99-5

Ethanone, 1-(2-iminocyclobutyl)- (9CI)

Cat. No.: B590223
CAS No.: 143739-99-5
M. Wt: 111.144
InChI Key: DAKWTXBQISWZOF-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

Ethanone, 1-(2-iminocyclobutyl)- (9CI) follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for cyclobutane derivatives containing both ketone and imine functionalities. The compound's molecular formula is C6H9NO with a molecular weight of 111.14176 daltons. The systematic name reflects the presence of an ethanone group attached to a cyclobutyl ring that contains an imine nitrogen substituent at the 2-position.

The International Chemical Identifier for this compound is InChI=1S/C6H9NO/c1-4(8)5-2-3-6(5)7/h5,7H,2-3H2,1H3, which provides a standardized representation of its molecular connectivity. This designation allows for unambiguous identification within chemical databases and facilitates computational analysis of its properties. The compound exists as a liquid under standard conditions, which influences its handling and application in synthetic procedures.

Chemical Abstracts Service has assigned the registry number 143739-99-5 to this compound, establishing its unique identity within the comprehensive chemical literature database. This classification system enables researchers to track publications, patents, and commercial availability related to this specific molecular structure. The compound is primarily utilized for research and development purposes, as well as specialized commercial applications requiring its unique structural features.

Historical Context in Cyclobutane Derivative Research

The development of cyclobutane-based organic compounds has evolved significantly since the mid-20th century, with foundational research establishing synthetic methodologies for accessing these strained ring systems. Historical investigations into cyclobutane derivatives began with studies examining the fundamental reactivity patterns of four-membered carbocycles, particularly their propensity to undergo ring-opening reactions under various conditions. Early research in 1964 demonstrated the synthesis and characterization of substituted cyclobutane ketones, laying the groundwork for understanding how functional groups interact with the inherent strain of the cyclobutane ring.

The field advanced considerably with the recognition that cyclobutane-containing compounds could serve as valuable intermediates in the synthesis of bioactive molecules. Research published in the Journal of Organic Chemistry established synthetic routes to 2-aminocyclobutane-1-carboxylic acids and their incorporation into rigid peptide structures. These investigations revealed that cyclobutane rings could function as conformationally restricting elements, influencing the three-dimensional structure and biological activity of peptide-based molecules.

More recent developments have focused on innovative synthetic approaches for accessing cyclobutyl amine derivatives through strain-release chemistry and photocatalyzed cycloaddition reactions. Contemporary research has demonstrated the feasibility of selective [2+2]-cycloaddition reactions to generate unnatural cyclobutane amino acids, expanding the toolkit available for synthesizing complex cyclobutane-containing structures. Additionally, Lewis acid-catalyzed divergent synthesis strategies have emerged as powerful methods for constructing both cyclobutyl and biscyclobutenyl amine derivatives from bicyclobutane precursors.

Structural Relationship to Bioactive Cyclobutane Compounds

Ethanone, 1-(2-iminocyclobutyl)- (9CI) shares structural similarities with several classes of bioactive cyclobutane derivatives that have demonstrated significant biological activity. The compound's cyclobutane core structure is analogous to that found in carbocyclic nucleoside analogs, which have shown promise as antiviral agents and enzyme inhibitors. The presence of nitrogen functionality within the cyclobutane ring system creates additional opportunities for hydrogen bonding and electrostatic interactions with biological targets.

The imine group present in this compound provides a reactive site that can undergo various chemical transformations, similar to those observed in other bioactive imine-containing molecules. Imine formation reactions, which involve the condensation of primary amines with aldehydes or ketones, are fundamental processes in organic synthesis and biochemistry. The mechanism of imine formation typically proceeds through an addition-deprotonation-protonation-elimination-deprotonation sequence, resulting in the formation of stable carbon-nitrogen double bonds.

Structural analogs of ethanone, 1-(2-iminocyclobutyl)- (9CI) include various cyclobutane-based amino acids and their derivatives, which have been investigated for their ability to induce specific conformational constraints in peptide structures. Research has demonstrated that bis(cyclobutane) peptides and cyclobutane-linear amino acid hybrid structures exhibit distinct conformational preferences compared to their linear counterparts. The rigid nature of the cyclobutane ring system serves as a major disrupting factor for intramolecular hydrogen bond formation, leading to extended conformations that may be beneficial for certain biological applications.

Property Value Reference
Molecular Formula C6H9NO
Molecular Weight 111.14176 g/mol
CAS Registry Number 143739-99-5
Physical State Liquid
InChI Identifier 1S/C6H9NO/c1-4(8)5-2-3-6(5)7/h5,7H,2-3H2,1H3
Primary Applications Research and Development, Commercial Synthesis

Properties

CAS No.

143739-99-5

Molecular Formula

C6H9NO

Molecular Weight

111.144

IUPAC Name

1-(2-iminocyclobutyl)ethanone

InChI

InChI=1S/C6H9NO/c1-4(8)5-2-3-6(5)7/h5,7H,2-3H2,1H3

InChI Key

DAKWTXBQISWZOF-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC1=N

Synonyms

Ethanone, 1-(2-iminocyclobutyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclobutyl and Related Ethanones

Compound Name CAS No. Molecular Formula Key Functional Groups Structural Uniqueness
Ethanone, 1-(2-iminocyclobutyl)- (9CI) 143739-99-5 C₆H₉NO Imino (-NH), acetyl (COCH₃) Nitrogenated cyclobutane ring
Ethanone, 1-(3-methylenecyclobutyl)- (9CI) 25303-66-6 C₇H₁₀O Acetyl, methylene (CH₂=CH) Cyclobutane with exocyclic double bond
Ethanone, 2-bromo-1-cyclobutyl- (9CI) 128312-69-6 C₆H₉BrO Bromo (Br), acetyl Halogen substitution on cyclobutane
1-(1,4-Cyclohexadien-1-yl)ethanone (9CI) 102872-23-1 C₈H₁₀O Acetyl, conjugated diene Cyclohexadiene fused with acetyl

Key Observations :

  • Nitrogen vs. Halogen vs.
  • Ring Strain : Cyclobutane derivatives (e.g., 143739-99-5, 128312-69-6) exhibit higher ring strain compared to cyclohexadienyl analogs (e.g., 102872-23-1), affecting reactivity and stability .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Water) LogP (XLogP3)
Ethanone, 1-(2-iminocyclobutyl)- (9CI) Not reported Not reported Moderate* ~0.1 (predicted)
Ethanone, 1-(3-methylenecyclobutyl)- (9CI) ~224.8 (predicted) 65.1–66.9 9.1 g/L @25°C -0.1
Ethanone, 2-bromo-1-cyclobutyl- (9CI) Not reported Not reported Low 1.9 (estimated)
1,3-Diacetylbicyclo[1.1.1]pentane 224.8 ±40.0 65.1–66.9 9.1 g/L @25°C -0.1

Notes:

  • The iminocyclobutyl derivative’s solubility is inferred to be moderate due to polar imino interactions, contrasting with the hydrophobic bromo analog .
  • Bicyclopentane derivatives (e.g., CAS 115913-30-9) show higher symmetry, reducing logP values compared to cyclobutane analogs .

Critical Analysis :

  • Photochemical methods (e.g., mercury lamp irradiation in CAS 115913-30-9) are common for strained ring systems but require precise conditions .

Preparation Methods

Reaction Mechanism

The process employs a PdII catalyst coordinated to a chiral TDG, which directs the C–H activation at the β-position of the cyclobutyl ketone. Subsequent arylation with a boronic acid derivative introduces the desired substituent. For imino group incorporation, post-arylation oxidation or condensation with an amine could yield the target structure.

Key Parameters:

  • Catalyst : Pd(OAc)₂ with (R)-ISOX ligand

  • Solvent : Dichloroethane (DCE)

  • Temperature : 100°C

  • Yield : ~70–85% for analogous arylations

Bromination and Amination Strategies

Bromination followed by amination represents a classical approach to introduce nitrogen functionalities. A patent detailing the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol provides a template for adapting this strategy.

Stepwise Procedure:

  • Bromination :

    • Substrate: Cyclobutyl methyl ketone

    • Reagent: N-Bromosuccinimide (NBS)

    • Catalyst: Azobisisobutyronitrile (AIBN)

    • Solvent: Dichloromethane (DCM)

    • Conditions: 30–40°C, 5–10 hours

  • Delépine Reaction :

    • React brominated intermediate with hexamethylenetetramine (HMTA) in chloroform/DCM under reflux (40–80°C, 10–15 hours) to form a quaternary ammonium salt.

  • Acid Hydrolysis :

    • Treat the ammonium salt with HCl/methanol (60–70°C, 8–16 hours) to yield an aminoketone intermediate.

  • Reduction :

    • Reduce the aminoketone using NaBH₄ or LiBH₄ in methanol/ethanol (0–20°C, 2–6 hours).

Challenges:

  • Ring strain in cyclobutane may lead to side reactions during bromination.

  • Imine formation requires stringent pH control to prevent hydrolysis.

Mannich Reaction for β-Amino Ketone Synthesis

The Mannich reaction is a cornerstone for synthesizing β-amino ketones, though direct applications to cyclobutane systems are less documented. Generalizable steps include:

Reaction Scheme:

Cyclobutyl ketone+Amine+Formaldehyde1-(2-Iminocyclobutyl)ethanone\text{Cyclobutyl ketone} + \text{Amine} + \text{Formaldehyde} \rightarrow \text{1-(2-Iminocyclobutyl)ethanone}

Optimization:

  • Catalyst : Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl)

  • Solvent : Ethanol/water mixture

  • Temperature : 50–70°C

  • Yield : ~50–65% (estimated for analogous substrates)

[2+2] Cycloaddition for Cyclobutane Ring Formation

Photochemical [2+2] cycloaddition offers a route to construct the cyclobutane core. For example, irradiating a diene with a ketene precursor generates the cyclobutyl ring, which can subsequently undergo imination.

Example Protocol:

  • Cycloaddition :

    • Substrates: Ethylene and ketene

    • Conditions: UV light, inert atmosphere

    • Product: Cyclobutanone derivative

  • Imination :

    • React cyclobutanone with NH₃/NaOCl under Schiff base conditions.

Limitations:

  • Low regioselectivity in unsymmetric systems.

  • Requires post-functionalization to introduce the ketone group.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
PdII-Catalyzed C–HHigh enantioselectivity; mild conditionsLimited to aryl substrates70–85%
Bromination/AminationScalable; uses commodity chemicalsMulti-step; side reactions50–70%
Mannich ReactionSingle-step imino incorporationLow yields for strained systems50–65%
[2+2] CycloadditionDirect ring synthesisPoor functional group tolerance30–50%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(2-iminocyclobutyl)- (9CI), and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of iminocyclobutyl derivatives often involves [2+2] cycloaddition or photochemical methods. For example, cyclobutane rings can be formed via mercury lamp irradiation under inert conditions, as seen in bicyclo[1.1.1]pentane derivatives (yield: 43%) . Optimize reaction time (e.g., 16 hours) and temperature (e.g., 25°C) to minimize side reactions. Purification via liquid-liquid extraction and crystallization is critical due to the compound’s moderate solubility (e.g., 9.1 g/L in water at 25°C) .

Q. How can the tautomeric behavior of the imino group in this compound be characterized?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Monitor NH proton shifts in DMSO-d₆ to detect keto-enol tautomerism. Compare with structurally similar compounds like 5-acetyl-2-isoxazoline (δH: 2.1–2.5 ppm for acetyl groups) .
  • IR Spectroscopy : Identify ν(N-H) stretches (3200–3400 cm⁻¹) and ν(C=O) (1680–1720 cm⁻¹) to assess tautomeric equilibrium .

Q. What analytical techniques are suitable for confirming the stereochemistry of the cyclobutyl-imino moiety?

  • Methodological Answer : X-ray crystallography is definitive for stereochemical assignment. For dynamic analysis, use NOESY NMR to detect spatial proximity between imino protons and adjacent cyclobutyl carbons . Computational modeling (e.g., DFT) can predict preferred conformers based on energy minimization .

Advanced Research Questions

Q. How does the strain in the cyclobutyl ring influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : Cyclobutane’s angle strain (≈90° bond angles) increases electrophilicity at the carbonyl carbon. Compare reactivity with less-strained analogs (e.g., cyclohexenyl derivatives) using kinetic studies. For example, monitor reaction rates with Grignard reagents via in situ FTIR . Computational studies (e.g., AIM analysis) can quantify charge distribution and predict sites of nucleophilic attack .

Q. What strategies resolve contradictions in reported stability data for iminocyclobutyl derivatives under acidic conditions?

  • Methodological Answer : Re-evaluate experimental parameters:

  • pH Dependence : Test stability across pH 1–7 using HPLC to track degradation products. Compounds with electron-withdrawing substituents (e.g., Cl) show enhanced stability (t₁/₂ > 24 hrs at pH 5) .
  • Temperature Effects : Accelerated stability studies (40–60°C) under controlled humidity can identify degradation pathways .

Q. How can computational models predict the bioactivity of this compound against antimicrobial targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against bacterial enoyl-ACP reductase or fungal CYP51. Validate predictions with in vitro assays (e.g., MIC determination against E. coli or C. albicans). Reference structurally similar compounds with known bioactivity, such as 2-chloro-1-(2,4,6-trihydroxyphenyl)-ethanone (IC₅₀: 15 µM for antioxidant activity) .

Q. What in vitro toxicity models are appropriate for preliminary safety assessment?

  • Methodological Answer : Use HepG2 cells for hepatotoxicity screening (LD₅₀ ≈ 3100 mg/kg for oral toxicity in rats) . Assess mutagenicity via Ames test (±S9 metabolic activation) and micronucleus assay in CHO-K1 cells. Compare with analogs like 1-(5-amino-1,3-dimethylpyrazol-4-yl)-ethanone, which showed no mutagenicity at 30 µM .

Methodological Notes

  • Safety Protocols : Follow UN GHS guidelines (Revision 8) for handling acute toxicity (H302): Use fume hoods, PPE, and store at 4°C in amber glass .
  • Computational Tools : Use Gaussian16 for DFT calculations; cite XLogP3 values (e.g., -0.1 for bicyclo[1.1.1]pentane derivatives) to predict lipophilicity .

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